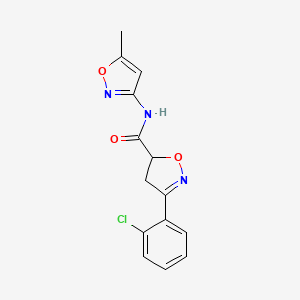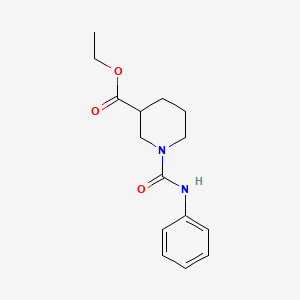![molecular formula C27H24N2O5 B4193350 ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4193350.png)
ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate, commonly known as EPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of EPI is not fully understood. However, it has been suggested that EPI exerts its biological effects through the inhibition of NF-kappaB signaling pathway, which plays a key role in the regulation of inflammation and cancer. EPI has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
EPI has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. EPI has also been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPI is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, EPI has some limitations for lab experiments. It is relatively unstable in aqueous solutions and requires special handling to maintain its activity. In addition, EPI has poor solubility in water, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on EPI. One area of interest is the development of new formulations of EPI that improve its solubility and stability in aqueous solutions. Another area of interest is the investigation of the potential applications of EPI in the treatment of metabolic disorders such as diabetes and obesity. Finally, further studies are needed to elucidate the mechanism of action of EPI and to explore its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, EPI is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EPI has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. However, EPI has some limitations for lab experiments, and further research is needed to explore its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
EPI has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. EPI has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce oxidative stress by scavenging free radicals. In addition, EPI has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-(2-phenoxyacetyl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-2-33-27(32)19-12-14-20(15-13-19)28-26(31)17-29-16-23(22-10-6-7-11-24(22)29)25(30)18-34-21-8-4-3-5-9-21/h3-16H,2,17-18H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCMDGMJNULER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[3-(2-phenoxyacetyl)indol-1-yl]acetyl]amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4193274.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4193283.png)
![5-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193288.png)
![8-methyl-3-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4193290.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![1,3-dimethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193310.png)

![methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B4193329.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate](/img/structure/B4193339.png)

![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)